Zuclomiphene

Estrogen Receptor Binding SERM Pharmacology In Vitro Assay

Essential for isomer-specific SERM research, Zuclomiphene (CAS 15690-55-8) is the pure cis-isomer of clomiphene. Avoid the confounding variables of the racemic mixture: its potent tissue-wide estrogenic agonism and a uniquely extended >40-hour half-life are critical for studies on long-term drug accumulation, male endocrine disruption, and high-affinity estrogen receptor binding. Using enclomiphene or clomiphene citrate will invert biological outcomes. Ensure your research's integrity with this indispensable molecular tool.

Molecular Formula C26H28ClNO
Molecular Weight 406.0 g/mol
CAS No. 15690-55-8
Cat. No. B094539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuclomiphene
CAS15690-55-8
Synonyms(Z)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine
(Z)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine Citrate
Citrate, Zuclomifene
Zuclomifene
Zuclomifene Citrate
Zuclomiphene
Molecular FormulaC26H28ClNO
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C26H28ClNO/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/b26-25-
InChIKeyGKIRPKYJQBWNGO-QPLCGJKRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Zuclomiphene (CAS 15690-55-8): A Distinct SERM Enantiomer for Targeted Estrogen Receptor Modulation Research


Zuclomiphene (CAS 15690-55-8), the cis- or (Z)-stereoisomer of clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene class. It comprises approximately 38% of the clinically used racemic mixture clomiphene citrate, with the remaining 62% being the (E)-isomer enclomiphene [1]. While not marketed as a single-agent therapeutic, zuclomiphene serves as a critical research tool for dissecting the distinct pharmacological profiles of clomiphene's constituent isomers, owing to its unique, tissue-dependent estrogen agonist/antagonist balance, which starkly contrasts with that of its counterpart enclomiphene [2].

Why Zuclomiphene (CAS 15690-55-8) Cannot Be Substituted with Enclomiphene or Clomiphene Citrate in Research Protocols


Substituting zuclomiphene with its enantiomer enclomiphene or the racemic clomiphene citrate in experimental models will introduce significant confounding variables and can invert biological outcomes. The two isomers exhibit divergent and often opposing activities at the estrogen receptor (ER), with zuclomiphene acting as a more potent ER agonist in many tissues, while enclomiphene is a more potent antagonist [1]. Furthermore, their pharmacokinetic profiles differ markedly; zuclomiphene possesses a substantially longer elimination half-life, leading to differential accumulation and exposure profiles that cannot be replicated by using the racemic mixture or the alternative enantiomer [2]. Therefore, the use of the pure, single isomer zuclomiphene is an absolute requirement for studies aimed at isolating and understanding ER-mediated agonism, tissue-specific SERM activity, or the distinct long-term exposure effects of this specific molecular entity.

Quantitative Evidence Differentiating Zuclomiphene (CAS 15690-55-8) from its Primary Comparators


Zuclomiphene Exhibits 15-18x Higher Potency for ER Binding Site Inhibition than Enclomiphene

In a direct comparative study of the inhibition of [³H]estradiol binding to the calf uterine estrogen receptor, zuclomiphene demonstrated significantly greater potency than enclomiphene [1]. The study quantified the molar excess of each compound required to achieve inhibition of the receptor's positive cooperative binding.

Estrogen Receptor Binding SERM Pharmacology In Vitro Assay

Zuclomiphene's Estrogen Agonist Potency in Cellular Hypertrophy is 2.6x Lower than Enclomiphene

A study assessing the agonistic effects of clomiphene isomers on cellular hypertrophy in the rat uterus revealed a clear potency hierarchy, with enclomiphene (ENC) being more potent than zuclomiphene (ZUC) in this specific endpoint [1]. The half-maximal effective dose (ED50) for each compound was determined.

Estrogen Agonism In Vivo Pharmacology Reproductive Biology

Zuclomiphene Demonstrates a >5-Fold Longer Half-Life than Enclomiphene, Leading to Prolonged Systemic Exposure

Pharmacokinetic analysis in hypogonadal men receiving long-term clomiphene citrate treatment revealed a profound difference in the elimination half-life (T1/2) between the two isomers [1]. This difference in clearance rates leads to significantly higher and more sustained plasma concentrations of zuclomiphene compared to enclomiphene.

Pharmacokinetics Drug Accumulation Long-Term Exposure

Zuclomiphene Is a Potent Estrogen Agonist Across Reproductive and Non-Reproductive Tissues, Unlike Enclomiphene

A comprehensive dose-response study in rats compared the effects of zuclomiphene (ZUC) and enclomiphene (ENC) on multiple estrogen target tissues, including reproductive organs and bone [1]. The study characterized the distinct activity profiles of each isomer.

Tissue-Specific SERM Activity Estrogen Agonism In Vivo Pharmacology

Key Research Applications for Zuclomiphene (CAS 15690-55-8) Based on Differential Evidence


In Vivo Models of Pure Estrogen Receptor Agonism in Multiple Tissues

Based on its profile as a potent estrogen agonist on all tissues investigated [1], zuclomiphene is the ideal tool for researchers aiming to induce or study pure ER-mediated agonism across reproductive and non-reproductive systems, without the confounding antagonistic effects of enclomiphene.

Pharmacokinetic Studies of Long Half-Life and Drug Accumulation

With an elimination half-life >40 hours, compared to enclomiphene's 8 hours [1], zuclomiphene is the critical isomer for investigations into drug accumulation, long-term exposure effects, and the pharmacokinetic drivers of clomiphene citrate's persistent activity and potential toxicity.

Structure-Activity Relationship (SAR) Studies of SERM Binding Affinity

Zuclomiphene's 15- to 18-fold higher potency in inhibiting estradiol binding to the ER compared to enclomiphene [1] makes it a valuable molecular probe for SAR studies aimed at defining the structural determinants of high-affinity ligand binding and receptor blockade within the triphenylethylene SERM class.

Investigating Isomer-Specific Reproductive and Endocrine Effects

The finding that zuclomiphene is antigonadotropic and reduces testosterone levels in males [1], while enclomiphene is used to treat male hypogonadism, establishes zuclomiphene as a necessary negative control or comparative agent in studies examining isomer-specific endocrine modulation and reproductive toxicity.

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